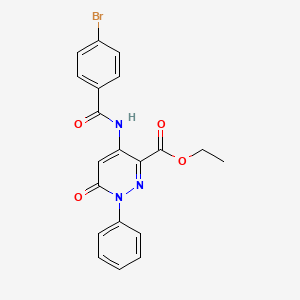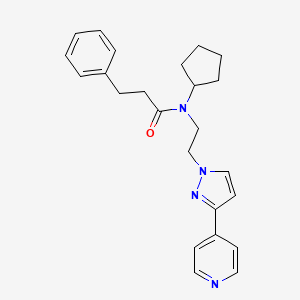
Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound with a complex chemical structure. It features a benzoate ester linked to a thiadiazole ring, with multiple ethoxy groups that significantly influence its chemical properties and biological activities. This compound's elaborate molecular framework suggests its potential as a versatile agent in scientific research, particularly in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves multiple steps:
Formation of 3,4,5-triethoxybenzoic acid: : Ethylation of gallic acid under acidic conditions.
Amidation: : Reaction of 3,4,5-triethoxybenzoic acid with 1,3,4-thiadiazole-2-thiol in the presence of a coupling agent like EDC or DCC, leading to the formation of the amido-thiadiazole intermediate.
Thioester Formation: : Reaction of the intermediate with ethyl chloroacetate under basic conditions to yield the final compound.
Industrial Production Methods: For industrial-scale production, the process might involve the use of continuous flow reactors to ensure higher efficiency and yield. Solvents like DMF or DMSO can be used to enhance the solubility and reactivity of intermediates. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: : The ethoxy groups can undergo oxidation to form hydroxyl derivatives.
Reduction: : Reduction of the ester and amide groups to alcohols and amines, respectively.
Substitution: : Nucleophilic substitution reactions at the thiadiazole ring or the benzoate ester.
Common Reagents and Conditions:
Oxidation: : KMnO4 or CrO3 in acidic medium.
Reduction: : LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: : Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: : Hydroxy derivatives of the ethoxy groups.
Reduction: : Corresponding alcohols and amines from esters and amides.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Chemistry:
As a precursor in synthesizing other complex organic molecules.
Utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology:
Potential as an antimicrobial or anticancer agent due to the presence of thiadiazole, a known bioactive moiety.
Can be used in probing biological pathways and enzyme interactions.
Medicine:
Investigated for its therapeutic potential in treating various diseases.
Possibility of serving as a lead compound for drug development.
Industry:
Application in the development of new materials with specific properties, such as polymers or coatings.
Used in the production of specialty chemicals and intermediates.
作用機序
The compound likely exerts its effects through multiple mechanisms, depending on the context of its application:
Molecular Targets: : It may interact with specific enzymes or proteins, inhibiting their function or altering their activity.
Pathways Involved: : The thiadiazole ring can participate in redox reactions, influencing cellular oxidative stress levels. The ethoxy groups may enhance lipophilicity, facilitating membrane penetration and intracellular activity.
類似化合物との比較
Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups. Similar compounds include:
3,4,5-triethoxybenzoic acid: : Lacks the thiadiazole ring and thioester linkage.
1,3,4-thiadiazole-2-thiol: : A simpler thiadiazole compound without the amide and ester functionalities.
Remember, this article is a starting point. The complexity and potential of this compound are vast, and further exploration in the lab could unveil even more exciting facets of this intriguing molecule!
特性
IUPAC Name |
ethyl 4-[[2-[[5-[(3,4,5-triethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O7S2/c1-5-34-19-13-17(14-20(35-6-2)22(19)36-7-3)23(32)28-25-29-30-26(39-25)38-15-21(31)27-18-11-9-16(10-12-18)24(33)37-8-4/h9-14H,5-8,15H2,1-4H3,(H,27,31)(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUNUYNNOOEGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide](/img/structure/B2433616.png)
![7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433617.png)

![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)

![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)


![2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide](/img/structure/B2433626.png)



![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)
